Angiotensin II (Ang II) is a critical hormone in the renin-angiotensin system (RAS), playing a pivotal role in regulating blood pressure, fluid balance, and vascular resistance. It exerts its effects through interaction with specific angiotensin receptors, primarily the type 1 (AT1) and type 2 (AT2) receptors. These receptors have distinct signaling mechanisms and physiological functions, with AT1 receptors generally mediating vasoconstriction and growth promotion, while AT2 receptors are involved in vasodilation and growth inhibition46. The complexity of Ang II's actions is further highlighted by its interaction with other signaling molecules and pathways, influencing cardiovascular health and disease367.
Ang II has been implicated in the pathophysiology of hypertension and heart failure. The counterregulatory actions of Ang-(1-7), a derivative of Ang II, have been shown to have depressor, vasodilator, and antihypertensive effects, which may explain the efficacy of converting enzyme inhibitors in treating hypertension1. Moreover, the interaction of Ang II with other hormones and cytokines, such as transforming growth factor (TGF)-beta1 and interleukin (IL)-6, suggests a complex network of signaling that contributes to myocardial hypertrophy and heart failure7.
The signaling mechanisms of Ang II receptors are critical in vascular pathophysiology. The AT1 receptor is predominantly associated with vascular hypertrophy and hypertension, while the AT2 receptor is implicated in cell death, vasodilation, and natriuresis6. Understanding these pathways is crucial for the development of therapeutic strategies targeting the RAS in the treatment of hypertension and coronary heart disease.
The RAS is a target for therapeutic intervention in cardiovascular diseases. The development of specific nonpeptide receptor antagonists has led to advances in the physiology, pharmacology, and therapy of the RAS. These antagonists are as effective as angiotensin-converting enzyme inhibitors in treating cardiovascular diseases and are better tolerated4.
Angiotensin II antipeptide refers to synthetic derivatives of the natural hormone angiotensin II, which is a key component of the renin-angiotensin system. This system plays a critical role in regulating blood pressure and fluid balance. Angiotensin II is known for its potent vasoconstrictive properties and its ability to stimulate aldosterone secretion from the adrenal cortex, influencing sodium retention and blood volume. The development of angiotensin II antipeptides aims to harness its beneficial effects while mitigating adverse reactions, such as excessive vasoconstriction.
Angiotensin II is derived from angiotensinogen, a glycoprotein produced by the liver. The conversion process involves the action of renin, which cleaves angiotensinogen into angiotensin I, followed by the action of angiotensin-converting enzyme (ACE), which converts angiotensin I into angiotensin II. This peptide consists of eight amino acids: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe.
Angiotensin II antipeptides can be classified into two main categories based on their structural modifications:
The synthesis of angiotensin II antipeptides typically employs solid-phase peptide synthesis (SPPS) techniques, particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a solid support resin, facilitating efficient purification and yield maximization.
The molecular structure of angiotensin II antipeptides varies based on modifications made during synthesis. For instance, constrained peptides may feature cyclized structures that enhance conformational stability. The typical structure includes a core sequence similar to that of natural angiotensin II but with specific alterations for improved pharmacological properties.
Angiotensin II antipeptides undergo various chemical reactions during their synthesis and modification processes:
The stability of these peptides in biological conditions is often tested using serum stability assays, where the degradation rates are measured over time using mass spectrometry.
Angiotensin II exerts its effects primarily through binding to two types of G protein-coupled receptors: angiotensin II subtype 1 receptor and angiotensin II subtype 2 receptor. The mechanism involves:
Research indicates that modified peptides can retain or enhance these signaling properties while reducing unwanted vasoconstrictive effects observed with natural angiotensin II.
Angiotensin II antipeptides have several promising applications in scientific research and potential therapeutic contexts:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3